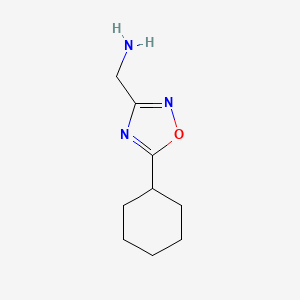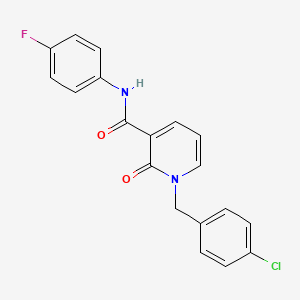![molecular formula C23H21N3O5 B2933972 [3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate CAS No. 637747-53-6](/img/structure/B2933972.png)
[3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMVC, and it is a heterocyclic compound that contains a benzimidazole ring, a chromone ring, and a morpholine ring.
Mecanismo De Acción
The mechanism of action of BMVC is not fully understood. However, studies have shown that BMVC induces apoptosis in cancer cells by activating the caspase pathway. BMVC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. BMVC's neuroprotective activity is thought to be due to its antioxidant properties, which protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
BMVC has been shown to have various biochemical and physiological effects. BMVC has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. BMVC has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BMVC's neuroprotective activity is thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMVC has several advantages for lab experiments. BMVC is relatively easy to synthesize, and it is stable under standard laboratory conditions. BMVC is also soluble in many common organic solvents, making it easy to work with in the lab. However, there are also some limitations to using BMVC in lab experiments. BMVC's mechanism of action is not fully understood, and more research is needed to fully elucidate its effects. Additionally, BMVC's potential toxicity needs to be carefully evaluated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for research on BMVC. One area of research is to further elucidate BMVC's mechanism of action. Understanding how BMVC induces apoptosis in cancer cells could lead to the development of more effective cancer treatments. Another area of research is to evaluate BMVC's potential as a neuroprotective agent in animal models of neurodegenerative diseases. Finally, more research is needed to evaluate BMVC's potential toxicity and safety profile before it can be used in clinical trials.
Métodos De Síntesis
The synthesis of BMVC involves the condensation of 3-(1H-benzimidazol-2-yl)-6-ethyl-4-hydroxycoumarin and morpholine-4-carboxylic acid in the presence of a dehydrating agent. This reaction results in the formation of BMVC as a yellow solid. The synthesis of BMVC has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
BMVC has been extensively studied for its potential applications in various fields of science. One of the major applications of BMVC is in the field of medicinal chemistry. BMVC has been shown to exhibit significant anticancer activity against various cancer cell lines. BMVC has also been studied for its potential as a neuroprotective agent against oxidative stress-induced neuronal damage. Additionally, BMVC has been shown to have antibacterial and antifungal activity.
Propiedades
IUPAC Name |
[3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-2-14-11-15-20(12-19(14)31-23(28)26-7-9-29-10-8-26)30-13-16(21(15)27)22-24-17-5-3-4-6-18(17)25-22/h3-6,11-13H,2,7-10H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLPXYDIKRXPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)N3CCOCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-benzimidazol-2-yl)-6-ethyl-4-oxochromen-7-yl] morpholine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

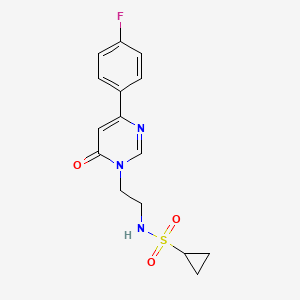
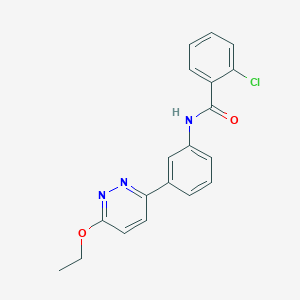
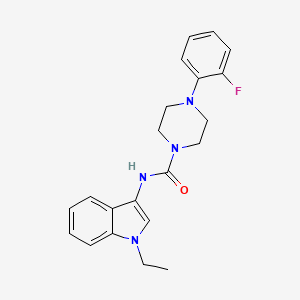
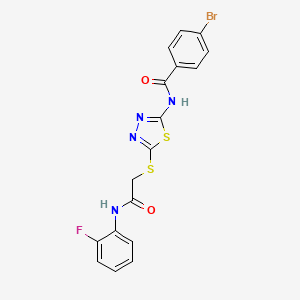

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2933901.png)
![(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2933902.png)
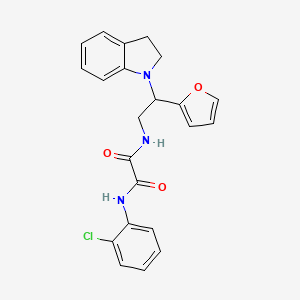
![2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/no-structure.png)
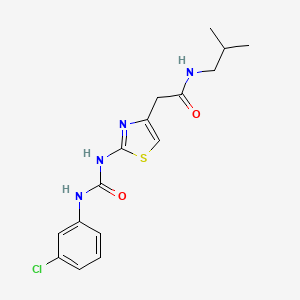
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2933909.png)
